4-Azidobutanenitrile
Overview
Description
The compound 4-Azidobutanenitrile is a chemical of interest due to its potential as an intermediate in the synthesis of various organic molecules. While the provided papers do not directly discuss 4-Azidobutanenitrile, they do provide insights into related compounds and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of azido and nitrile functional groups.
Synthesis Analysis
The synthesis of related compounds involves the transformation of 1-Arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, as described in the first paper . This process includes a regiospecific ring opening, which is a key step in the synthesis of these compounds. The results of this synthesis are supported by ab initio calculations, which provide a theoretical basis for the observed experimental outcomes.
Molecular Structure Analysis
The molecular structure of azido and nitrile-containing compounds can be complex, as indicated by the synthesis of 4'-azido-2,2':6',2''-terpyridines and their metal complexes . X-ray crystal structure analysis was used to determine the structure of one such compound, which suggests that similar analytical techniques could be applied to understand the structure of 4-Azidobutanenitrile.
Chemical Reactions Analysis
The reactivity of azido and nitrile groups is highlighted in the papers. For instance, the thermal ring cleavage of 3-pyridyl azides leads to the formation of isocyanobut-2-enenitriles . This demonstrates the potential for azido groups to participate in ring cleavage reactions, which could be relevant for the chemical reactions of 4-Azidobutanenitrile. Additionally, the reduction of azide to amine in the synthesis of metal complexes indicates the susceptibility of azido groups to reductive transformations.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of 4-Azidobutanenitrile, the properties of similar compounds can be inferred. For example, the synthesis of beta-amino acids containing an aziridine heterocycle involves the manipulation of functional groups that are also present in 4-Azidobutanenitrile. The stability and reactivity of these functional groups under various conditions can provide insights into the physical and chemical properties of 4-Azidobutanenitrile.
Scientific Research Applications
Synthesis of 4-Aminobutanenitrile
4-Aminobutanenitrile is synthesized from 4-azidobutanenitrile and is significant in the production of neurological disorder therapeutics, including treatments for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine. An improved synthesis method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile with NaBH4 or a one-pot Staudinger reduction, resulting in better yields (Capon, Avery, Purdey, & Abell, 2020).
Application in Antiviral Research
Although not directly involving 4-azidobutanenitrile, related compounds such as 3'-azido-3'-deoxythymidine (AZT) have been pivotal in antiviral research, particularly for the treatment of HIV/AIDS. This highlights the potential relevance of azido compounds in the development of antiviral therapeutics (Martin, Hitchcock, De Clercq, & Prusoff, 2010).
Insights into Magnetic Anisotropy
Research on a Co(II)-azido complex provides insights into the ligand field of the azido ligand and its influence on magnetic anisotropy. This study, although focused on a different azido compound, exemplifies the significance of azido ligands in understanding magnetic properties in chemistry (Schweinfurth et al., 2015).
Photoaffinity Labeling in Drug Discovery
Photoactivable aryl azide reagents derived from azido compounds like 4-azidobutanenitrile are used in photoaffinity labeling for drug discovery. This technique is crucial in identifying drug targets and understanding drug-receptor interactions (Mappus et al., 2000).
properties
IUPAC Name |
4-azidobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIAREQXQLOOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398334 | |
Record name | 4-azidobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutanenitrile | |
CAS RN |
21994-40-1 | |
Record name | NSC137895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-azidobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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